N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzamido group substituted with triethoxy groups. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common method starts with the reaction of furan-2-carbonyl chloride with 4-(3,4,5-triethoxybenzamido)aniline in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups on the benzamido moiety can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to bacterial enzymes or receptors, thereby inhibiting their function and leading to the death of the bacterial cells. The exact molecular targets and pathways involved are still under investigation, but the presence of the furan ring is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of the triethoxybenzamido group.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and exhibits antibacterial activity.
Uniqueness
N-[4-(3,4,5-TRIETHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of the triethoxybenzamido group, which imparts specific chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-[(3,4,5-triethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O6/c1-4-29-20-14-16(15-21(30-5-2)22(20)31-6-3)23(27)25-17-9-11-18(12-10-17)26-24(28)19-8-7-13-32-19/h7-15H,4-6H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
BXDPFYUUWAHNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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